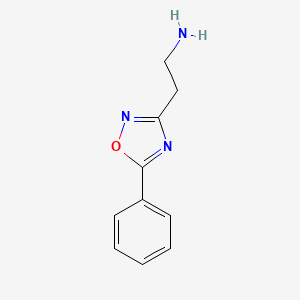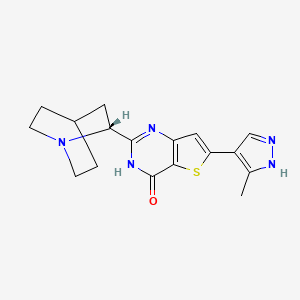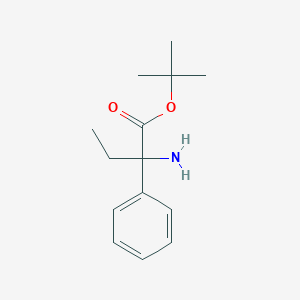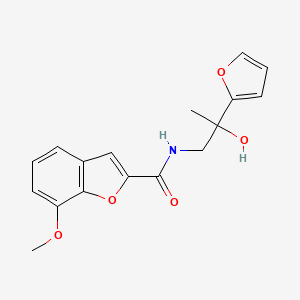
2-bromo-5-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, also known as BKM120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BKM120 is a phosphatidylinositol 3-kinase (PI3K) inhibitor that targets the PI3K/AKT/mTOR signaling pathway, which is involved in a variety of cellular processes including cell growth, proliferation, and survival.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of N-Fused Benzimidazole-4,7-diones : A study by Dao et al. (2018) demonstrates the synthesis of N-fused benzimidazole-4,7-diones via sequential copper-catalyzed C–N coupling/cyclization and oxidation. This synthesis involves 2-(2-bromoaryl)-benzimidazoles and their 4,7-dimethoxy analogs reacting with primary amides to yield benzo[4,5]imidazo[1,2-c]-pyrimidines and -quinazolines (Dao, Ho, & Cho, 2018).
Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines : Abu-Hashem et al. (2020) developed new heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate. These include N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide and similar structures (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
Potential Antipsychotic Agents : Högberg et al. (1990) researched the synthesis and antidopaminergic properties of related compounds, providing insights into their potential as antipsychotic agents. This study included the synthesis of various benzamides and analyzed their affinity for dopamine D-2 receptors (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antiprotozoal Agents : Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showing strong DNA affinities and in vitro IC(50) values against T. b. rhodesiense and P. falciparum. This highlights their potential as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Pharmaceutical Applications
Synthesis of Nilotinib : Wang Cong-zhan (2009) described the synthesis process of nilotinib, an antitumor agent, involving the reaction of related compounds like 5-bromo-3-(trifluoromethyl)phenylamine with 4-methyl-1H-imidazole (Wang Cong-zhan, 2009).
Antiavian Influenza Virus Activity : Hebishy et al. (2020) developed novel benzamide-based 5-aminopyrazoles and their fused heterocycles with remarkable activity against avian influenza virus, suggesting potential pharmaceutical applications (Hebishy, Salama, & Elgemeie, 2020).
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-25-12-3-4-14(18)13(11-12)17(24)22-8-10-23-9-7-21-16(23)15-19-5-2-6-20-15/h2-7,9,11H,8,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHODPAKACHPDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2602045.png)
![2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2602046.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2602050.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2602054.png)
![3-(2-chloro-4-fluorobenzyl)-1-methyl-7-pyridin-3-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602056.png)
![3-(3,5-Dimethylphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2602058.png)
